Phenyl butyrate - 4346-18-3

Phenyl butyrate

Catalog Number: EVT-279903
CAS Number: 4346-18-3
Molecular Formula: C10H12O2
Molecular Weight: 164.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Phenyl Butyrate is a short-chain fatty acid, specifically an aromatic fatty acid, classified as a chemical chaperone due to its ability to aid in protein folding and prevent protein aggregation. [, ] It is also recognized as a histone deacetylase inhibitor (HDACi), impacting gene expression by modifying histone proteins. [, , , , ] In scientific research, Phenyl Butyrate has been extensively studied for its potential in various fields, including cell biology, molecular biology, and biochemistry.

Sodium Phenyl Butyrate (4-PBA)

  • Compound Description: Sodium phenyl butyrate (4-PBA) is the sodium salt form of phenyl butyrate. It acts as a histone deacetylase (HDAC) inhibitor and chemical chaperone, exhibiting therapeutic potential for various diseases including sickle-cell disease [], cancer [, , , , , , ], and Huntington disease []. It functions by promoting protein folding and trafficking, thereby reducing endoplasmic reticulum (ER) stress.

Phenylacetate (PA)

  • Compound Description: Phenylacetate (PA) is a metabolite of phenyl butyrate formed through β-oxidation. [] Similar to phenyl butyrate, it is being investigated for its potential in treating urea cycle disorders due to its ability to scavenge ammonia. []

Hydroxyurea (HU)

  • Compound Description: Hydroxyurea (HU) is a medication used to treat sickle-cell disease. It is known to induce fetal hemoglobin (HbF) expression. [, ] Some studies suggest that it may also target endothelial cells, which are implicated in the pathophysiology of sickle-cell disease. []

Sodium Butyrate

  • Compound Description: Sodium butyrate is the sodium salt of butyric acid, a short-chain fatty acid. Like phenyl butyrate, it acts as an HDAC inhibitor and exhibits anti-inflammatory properties. []

Trichostatin A (TSA)

  • Compound Description: Trichostatin A (TSA) is a potent and reversible inhibitor of histone deacetylases. [, ] It has been shown to revert epigenetic changes, restore retinoic acid sensitivity, and induce endogenous RARβ expression in RA-resistant breast cancer cells. []

4-Phenylbutyric Acid

  • Compound Description: 4-Phenylbutyric acid, another name for phenyl butyrate, is a short-chain fatty acid with potential therapeutic benefits for various diseases. It acts as an HDAC inhibitor and a chemical chaperone, alleviating ER stress and demonstrating antiviral activity against hepatitis C virus (HCV). [, ]

Ethyl Butyrate

  • Compound Description: Ethyl butyrate is an ester commonly used as a flavoring agent. In research, it serves as a substrate for studying the activity of esterase enzymes, including carboxylesterase. [, ]

Oleyl N-acetyl-α-D-glucosaminide

  • Compound Description: This synthetic glycoside exhibits antimitotic activity against glioma cells. Research suggests that it may induce apoptosis by altering fatty acid metabolism. []
Source

Phenyl butyrate can be synthesized from various precursors, including 4-phenylbutyric acid, which is often used as the starting material. The compound is available through chemical suppliers and can be produced in laboratories or industrial settings.

Classification

Phenyl butyrate falls under the category of organic compounds, specifically fatty acid derivatives. It is classified as a carboxylic acid ester due to the presence of an ester functional group.

Synthesis Analysis

Methods

Phenyl butyrate can be synthesized through various methods, including:

  1. Direct Esterification: Reacting phenol with butyric acid in the presence of an acid catalyst.
  2. Transesterification: Using an alcohol (like methanol or ethanol) to convert butyric acid into its ester form.
  3. Oxidative Methods: Utilizing oxidizing agents such as sodium chlorite and nitroxyl radical catalysts to convert alcohols into acids.

Technical Details

One notable method involves the reaction of 4-phenyl-1-butanol with sodium chlorite and a nitroxyl radical catalyst in an organic solvent. This process typically requires careful control of temperature and pH to ensure high yields and purity of the final product .

Molecular Structure Analysis

Structure

Phenyl butyrate has the following molecular structure:

  • Chemical Formula: C11_{11}H14_{14}O2_2
  • Molecular Weight: 178.23 g/mol
  • Structural Representation:
    C6H5C(O)C3H7\text{C}_6\text{H}_5-\text{C}(O)-\text{C}_3\text{H}_7

This structure consists of a phenyl group (C6_6H5_5) attached to a butyric acid moiety.

Data

The compound exhibits specific physical properties such as melting point, boiling point, and solubility characteristics that are critical for its application in various fields.

Chemical Reactions Analysis

Reactions

Phenyl butyrate participates in several chemical reactions, including:

  1. Ester Hydrolysis: In the presence of water and an acid or base catalyst, phenyl butyrate can hydrolyze back into its constituent acids.
  2. Transesterification: It can react with other alcohols to form different esters.
  3. Oxidation Reactions: Under specific conditions, it can be oxidized to form other carboxylic acids.

Technical Details

The hydrolysis reaction is particularly important in biological systems, where enzymes catalyze the breakdown of esters into their respective acids and alcohols .

Mechanism of Action

Process

The mechanism by which phenyl butyrate exerts its effects involves several biological pathways:

  1. Chemical Chaperone Activity: It helps stabilize misfolded proteins, facilitating their proper folding and preventing aggregation.
  2. Histone Deacetylase Inhibition: Phenyl butyrate acts as an inhibitor of histone deacetylases, leading to increased acetylation of histones and subsequent changes in gene expression.

Data

Studies have shown that phenyl butyrate can enhance the expression of genes involved in cellular stress responses, thereby providing neuroprotective effects .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a white crystalline solid or powder.
  • Melting Point: Approximately 30-35 °C.
  • Boiling Point: Around 200 °C at atmospheric pressure.

Chemical Properties

Applications

Scientific Uses

Phenyl butyrate has several significant applications in scientific research and medicine:

  1. Therapeutic Agent: Used in clinical settings for treating urea cycle disorders by promoting ammonia detoxification.
  2. Neuroprotective Agent: Investigated for its potential benefits in neurodegenerative diseases such as Huntington's disease and amyotrophic lateral sclerosis.
  3. Research Tool: Employed in studies focused on protein folding diseases and cancer research due to its ability to modulate gene expression.
Structural and Functional Basis of Phenyl Butyrate in Biomedical Research

Molecular Mechanisms of Histone Deacetylase (HDAC) Inhibition

Phenyl butyrate (4-phenylbutyrate or PBA) functions as a broad-spectrum histone deacetylase inhibitor with unique class-specific activity. It primarily targets Class I HDACs (HDAC1, 2, 3, 8), Class IIa HDACs (HDAC4, 5, 7, 9), and Class IIb enzymes (HDAC6, 10) [1] [7]. This inhibition occurs through competitive binding at the catalytic zinc site within HDAC enzymes, preventing substrate access. The consequent accumulation of acetylated histones (particularly histone H3) relaxes chromatin structure, facilitating transcriptional activation of silenced genes [1] [5]. Research demonstrates that PBA treatment increases histone H3 acetylation by >2-fold in cardiac tissue and glioblastoma cells, confirming target engagement [2] [7].

The downstream transcriptional effects of PBA-mediated HDAC inhibition are multifaceted and cell-context dependent. In glioblastoma (LN-229 cells), PBA (5-15 mmol/L) upregulates the cyclin-dependent kinase inhibitor p21 by approximately 3-fold, inducing S-phase and G2/M cell cycle arrest independent of p53 status [2]. Concurrently, PBA downregulates anti-apoptotic genes BCL2 and BCL-XL without altering pro-apoptotic Bax or Bim expression, shifting the apoptotic balance [2]. Beyond histones, PBA influences acetylation of non-histone proteins:

  • HSP90: Hyperacetylation disrupts HSP90 chaperone function, promoting degradation of oncogenic client proteins like Bcr-Abl and AKT [5]
  • Transcription Factors: Modulates stability/activity of p53, RUNX3, and NF-κB [1] [5]
  • Tau Proteins: Reduces phosphorylated tau (pTau) in Alzheimer's models via GSK3β inactivation [1]

Table 1: HDAC Classes Inhibited by Phenyl Butyrate and Functional Consequences

HDAC ClassSpecific IsoformsBiological Consequence of Inhibition
Class IHDAC1, 2, 3, 8p21 induction, cell cycle arrest, reactivation of tumor suppressors
Class IIaHDAC4, 5, 7, 9Altered differentiation, modulation of stress response pathways
Class IIbHDAC6, 10HSP90 dysfunction, α-tubulin hyperacetylation, impaired aggresome formation

Notably, PBA's effects exhibit significant cell-type specificity. While it potently inhibits growth and induces apoptosis in LN-229 glioblastoma cells, isogenic LN-18 cells remain resistant even at high concentrations (15 mmol/L) [2]. This selectivity underscores the importance of cellular context in determining therapeutic outcomes.

Structural Analogs and Prodrug Derivatives: Comparative Analysis

PBA's therapeutic limitations—including rapid metabolism and unfavorable pharmacokinetics—have driven development of structural analogs and prodrugs designed to enhance bioavailability and target specificity. These derivatives maintain PBA's core phenylbutyrate structure but modify its physicochemical properties or metabolic activation pathways.

Glycerol phenylbutyrate (GPB) represents a significant prodrug innovation. This triglyceride analog features three phenylbutyrate molecules esterified to a glycerol backbone [3] [9]. Unlike sodium phenylbutyrate, GPB is tasteless and odorless, improving patient compliance. Its enzymatic hydrolysis by pancreatic lipases occurs gradually in the small intestine, providing sustained systemic release of PBA and reducing peak-trough plasma fluctuations [3] [9]. This delayed release profile enhances nitrogen-scavenging efficiency in urea cycle disorders while potentially mitigating dose-related toxicity.

Sodium butyrate (SB), while not a phenyl derivative, shares PBA's short-chain fatty acid structure and HDAC inhibitory function. Comparative studies reveal crucial differences: SB exhibits broader HDAC inhibition across Class I and IIa isoforms at lower concentrations (IC50 ~0.2 mM vs 2-5 mM for PBA) but suffers from extremely short half-life (<5 minutes) and potent odor [7] [10]. PBA's phenyl moiety confers greater metabolic stability and reduces volatility, making it more clinically tractable despite requiring higher doses.

Table 2: Structural and Functional Comparison of PBA and Key Analogs

CompoundChemical StructureKey FeaturesPrimary Clinical Applications
Sodium phenylbutyrate (PBA)C6H5-(CH2)3-COO⁻Na⁺Pan-HDAC inhibitor (Classes I/IIa/IIb), β-oxidation to phenylacetateUrea cycle disorders, cystic fibrosis, cancer trials
Glycerol phenylbutyrate (GPB)Triglyceride with phenylbutyrate chainsDelayed intestinal hydrolysis, sustained PBA release, odorlessUrea cycle disorders (alternative to PBA)
Sodium butyrate (SB)CH3-CH2-CH2-COO⁻Na⁺Potent Class I/II HDAC inhibition, very short half-life, strong odorExperimental models (cancer, inflammation)

Novel synthetic derivatives focus on enhancing HDAC isoform selectivity or combining PBA with other therapeutic moieties. Patent applications describe glycerol-linked phenylbutyrate variants with improved brain penetration for neurodegenerative diseases [3]. Additional innovations include conjugates with NSAIDs (e.g., phenylbutyrate-aspirin hybrids) to simultaneously target inflammation and epigenetic dysregulation in cancer [3]. These hybrids exploit PBA's chemical chaperone activity to enhance protein folding while delivering combined pharmacophores.

The structural determinants for PBA's dual functions (HDAC inhibition vs. chemical chaperoning) differ. HDAC inhibition requires the free carboxylic acid group for zinc coordination, while chaperone activity primarily depends on the aliphatic chain length modulating hydrophobicity [9]. This divergence enables rational design of analogs with optimized specific activities.

Pharmacokinetic Pathways: β-Oxidation and Metabolite Conversion

Phenyl butyrate undergoes extensive hepatic and renal metabolism via the mitochondrial β-oxidation pathway, transforming it into biologically active metabolites. This process involves four enzymatic steps that sequentially shorten the fatty acid chain by two carbons per cycle [4] [8].

Step 1: Initial DehydrogenationMedium-chain acyl-CoA dehydrogenase (MCAD) exclusively catalyzes the conversion of phenylbutyryl-CoA (PB-CoA) to 4-phenyl-2-butenoyl-CoA (Δ2,3-enoyl-CoA). MCAD deficiency completely abolishes this reaction, confirming MCAD's non-redundant role [4].

Step 2: HydrationMultiple mitochondrial hydratases act on 4-phenyl-2-butenoyl-CoA: short-chain enoyl-CoA hydratase (SCEH), long-chain enoyl-CoA hydratase (LCEH), and 3-methylglutaconyl-CoA hydratase (3-MGH) all catalyze the addition of water to form 4-phenyl-3-hydroxybutyryl-CoA (PHB-CoA) [4]. This enzymatic redundancy ensures efficient hydration despite variations in tissue expression.

Step 3: Secondary DehydrogenationBoth short-chain (SCHAD) and long-chain 3-hydroxyacyl-CoA dehydrogenases (LCHAD) oxidize PHB-CoA to 4-phenyl-3-ketobutyryl-CoA (PKB-CoA), utilizing NAD+ as a cofactor [4].

Step 4: Thiolytic CleavageLong-chain 3-ketoacyl-CoA thiolase (LCKAT) cleaves PKB-CoA to yield phenylacetyl-CoA (PA-CoA) and acetyl-CoA. PA-CoA is the terminal β-oxidation product and PBA's primary bioactive metabolite [4] [8].

Table 3: Key Enzymes in PBA β-Oxidation and Metabolite Generation

Metabolic StepPrimary MetaboliteKey EnzymesTissue Localization
Activation to CoA-esterPhenylbutyryl-CoA (PB-CoA)Acyl-CoA synthetaseLiver > Kidney
Dehydrogenation4-phenyl-2-butenoyl-CoAMCAD (exclusive)Mitochondria
Hydration4-phenyl-3-hydroxybutyryl-CoASCEH, LCEH, 3-MGHMitochondria
Second Dehydrogenation4-phenyl-3-ketobutyryl-CoASCHAD, LCHADMitochondria
ThiolysisPhenylacetyl-CoA (PA-CoA)LCKATMitochondria

Metabolite Conversion and Excretion:PA-CoA conjugates with glutamine via hepatic and renal acyl-CoA:N-acyltransferases to form phenylacetylglutamine (PAGN) [6] [8]. This water-soluble conjugate contains two nitrogen atoms—one from glutamine's amide group and one from its α-amino group—mirroring the nitrogen content of urea. Renal excretion clears >80% of administered PBA as PAGN within 24 hours [8] [9]. Minor alternative metabolites include:

  • 3-Hydroxy-4-phenylbutyrate (3-OH-PBA): Via incomplete β-oxidation [6]
  • 4-Phenyl-2-butenoate: Through dehydrogenation without subsequent hydration [6]
  • 4-Phenylbutyrylglucuronide: Direct Phase II conjugation [9]

The efficiency of PBA→PA conversion significantly impacts therapeutic efficacy. Urea cycle disorder management relies entirely on PA-CoA's glutamine conjugation capacity, while HDAC inhibition requires unmetabolized PBA [4] [8]. This duality creates a pharmacokinetic balancing act: insufficient β-oxidation reduces nitrogen scavenging, whereas excessive conversion limits HDAC-targeted effects. Genetic polymorphisms in MCAD or hydratases may thus influence interpatient variability in drug response [4].

Properties

CAS Number

4346-18-3

Product Name

Phenyl butyrate

IUPAC Name

phenyl butanoate

Molecular Formula

C10H12O2

Molecular Weight

164.2 g/mol

InChI

InChI=1S/C10H12O2/c1-2-6-10(11)12-9-7-4-3-5-8-9/h3-5,7-8H,2,6H2,1H3

InChI Key

IGVPBCZDHMIOJH-UHFFFAOYSA-N

SMILES

CCCC(=O)OC1=CC=CC=C1

Solubility

Practically insoluble or insoluble in water; soluble in ether
Soluble (in ethanol)

Synonyms

Phenyl butyrate; AI3-11761; AI3 11761; AI311761

Canonical SMILES

CCCC(=O)OC1=CC=CC=C1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.